molecular formula C12H8ClN3 B1224215 2-(6-chloropyridin-3-yl)-1H-benzimidazole CAS No. 54661-55-1

2-(6-chloropyridin-3-yl)-1H-benzimidazole

Cat. No. B1224215
Key on ui cas rn: 54661-55-1
M. Wt: 229.66 g/mol
InChI Key: YCANYPPCSFCTEN-UHFFFAOYSA-N
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Patent
US07767677B2

Procedure details

A mixture of 6-chloronicotinic acid (0.785 g, 5.000 mmol) and o-phenylenediamine (0.540 g, 5.000 mmol) was added to pre-heated (150° C.) polyphosphoric acid (5 g) with stirring. The stirring was continued at 150° C. overnight. Water was added to the reaction mixture, and the resulting solution was neutralized with NaHCO3, and extracted with ethyl acetate. The organic phase was dried and evaporated to afford 2-(6-chloropyridin-3-yl)-1H-benzoimidazole in 40% yield (0.468 g, 2.04 mmol).
Quantity
0.785 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[CH:4][N:3]=1.[C:11]1([NH2:18])[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[NH2:17].C([O-])(O)=O.[Na+]>O>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([C:6]2[NH:18][C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=3[N:17]=2)=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.785 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)O)C=C1
Name
Quantity
0.54 g
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N
Step Two
Name
polyphosphoric acid
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)C1=NC2=C(N1)C=CC=C2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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